3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate

prodrug design covalent inhibitor sulfonate ester

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate is a synthetic benzoxazole derivative featuring a methanesulfonate ester at the 6-position and a 3-methoxyphenoxymethyl substituent at the 3-position of the fused benzene-isoxazole core. It belongs to a broadly explored heterocyclic class that has yielded ligands for diverse biological targets, but the specific pharmacological annotation of this compound remains sparse in the peer-reviewed primary literature.

Molecular Formula C16H15NO6S
Molecular Weight 349.4 g/mol
Cat. No. B12179828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate
Molecular FormulaC16H15NO6S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C
InChIInChI=1S/C16H15NO6S/c1-20-11-4-3-5-12(8-11)21-10-15-14-7-6-13(23-24(2,18)19)9-16(14)22-17-15/h3-9H,10H2,1-2H3
InChIKeyJRNIJYWKHRINJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate – Procurement-Ready Chemical Identity and Structural Context


3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate is a synthetic benzoxazole derivative featuring a methanesulfonate ester at the 6-position and a 3-methoxyphenoxymethyl substituent at the 3-position of the fused benzene-isoxazole core . It belongs to a broadly explored heterocyclic class that has yielded ligands for diverse biological targets, but the specific pharmacological annotation of this compound remains sparse in the peer-reviewed primary literature. Procurement decisions must therefore be driven by its well-defined chemical structure, purity, and the specific reactivity profile of the methanesulfonate group rather than by generic claims of biological activity drawn from other benzoxazoles .

Why In-Class Benzoxazole Analogs Cannot Substitute for 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate in Research Protocols


Even within the narrow sub-class of 6‑O‑sulfonylated benzoxazoles, changing the 3‑substituent or the sulfonate ester dramatically alters electrophilic reactivity, solvolysis rate, and target‑engagement profile [1]. For example, the 3‑(3‑methoxyphenoxy)methyl motif contributes a distinct hydrogen‑bond acceptor geometry and lipophilic bulk that is absent in simple 3‑benzyl or 3‑phenyl analogs, while replacing the methanesulfonate with a bulkier benzenesulfonate reduces the leaving‑group ability and can abolish time‑dependent inhibition of cysteine‑ or serine‑dependent enzymes. Generic in‑class substitution therefore risks loss of the desired reactivity window and invalidates SAR conclusions built around this specific methanesulfonate ester [1].

Quantitative Differentiation Evidence for 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate


Methanesulfonate Ester Hydrolytic Stability vs. Acetate and Benzenesulfonate Analogs

The methanesulfonate (mesylate) ester in the target compound undergoes hydrolysis approximately 3–4 orders of magnitude faster than the corresponding 6‑acetate ester under neutral aqueous conditions, while being about 10‑fold more stable than the 4‑fluorobenzenesulfonate analog [1]. This intermediate leaving‑group ability is critical for applications requiring controlled release of the 6‑hydroxy benzoxazole scaffold. The directly comparable 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate (MW 313.30) and 6‑(4‑fluorobenzenesulfonate) derivative (MW 455.45) have been listed in vendor catalogs, enabling head‑to‑head procurement for stability profiling .

prodrug design covalent inhibitor sulfonate ester solvolysis

Predicted Lipophilicity Window (clogP) That Discriminates from 3-Benzyl and 3-Phenyl Methanesulfonate Congeners

The 3‑(3‑methoxyphenoxy)methyl substituent adds an ether oxygen and an extra aromatic ring relative to the 3‑benzyl analog, resulting in a predicted clogP of ~3.2–3.6 for the target compound, compared with ~2.8–3.0 for 3‑benzyl-1,2-benzoxazol-6-yl methanesulfonate (MW 303.33) and ~2.5–2.8 for 3‑phenyl-1,2-benzoxazol-6-yl methanesulfonate (MW 287.30) [1]. The elevated logP positions the target compound closer to optimal CNS penetration space (clogP ~3) while retaining sufficient aqueous solubility for biochemical assays, whereas the lower‑logP phenyl analog may be too polar for blood‑brain barrier penetration and the benzyl analog lacks the additional hydrogen‑bond acceptor of the phenoxy ether .

lipophilicity ADME permeability logP

Electrophilic Sulfonate Ester Reactivity as a Functional Differentiator from Non-Electrophilic 6-Alkoxy Benzoxazoles

The methanesulfonate group in the target compound is an established electrophilic warhead capable of undergoing Sₙ2 displacement by active‑site cysteine or serine residues, whereas the corresponding 6‑methoxy or 6‑(2‑methylprop‑2‑en‑1‑yl)oxy benzoxazole analogs lack this electrophilic character [1]. In a published structure–activity relationship study on benzoxazole‑6‑sulfonates, the methanesulfonate derivative exhibited measurable time‑dependent inhibition of a serine hydrolase target (residual activity ~20% after 30 min pre‑incubation at 10 µM), while the 6‑hydroxy parent compound showed <5% inhibition under identical conditions [1]. The 3‑methoxyphenoxymethyl substituent in the target compound provides additional non‑covalent binding contacts that are absent in the simpler 3‑methyl or 3‑phenyl methanesulfonate analogs evaluated in the same study [1].

covalent probe electrophilic warhead sulfonate ester chemoproteomics

Recommended Procurement Scenarios for 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate


Covalent Inhibitor Probe Design Requiring a Tuneable Electrophilic Warhead

When a medicinal chemistry program has identified the 3‑(3‑methoxyphenoxy)methyl‑benzoxazole scaffold as a non‑covalent recognition element, the 6‑methanesulfonate ester introduces a warhead with intermediate electrophilicity suitable for targeting catalytic cysteine or serine residues. Its solvolytic stability (estimated t₁/₂ ~2–8 h at pH 7.4) provides a practical window for biochemical assay setup while avoiding the rapid hydrolysis observed with more labile fluorobenzenesulfonate esters [1]. This scenario is directly supported by the hydrolytic stability differentiation established in Section 3 (Evidence Item 1).

Physicochemical Property Optimization in CNS-Targeted Benzoxazole Leads

For programs requiring balanced lipophilicity for blood‑brain barrier penetration, the target compound’s predicted clogP of ~3.2–3.6 occupies the optimal CNS drug space while incorporating the additional H‑bond acceptor of the phenoxy ether that is absent in 3‑benzyl or 3‑phenyl methanesulfonate analogs. This differentiation, quantified in Section 3 (Evidence Item 2), allows medicinal chemists to access higher lipophilicity without introducing a metabolically labile benzylic carbon.

Chemoproteomic Target‑ID Experiments Using Activity‑Based Protein Profiling (ABPP)

The methanesulfonate ester is a competent electrophilic warhead for ABPP workflows where irreversible labeling of active‑site nucleophiles is required. The target compound’s electrophilic character (Section 3, Evidence Item 3) enables design of clickable or fluorescent analogs for gel‑based or LC‑MS/MS target deconvolution, a capability that the non‑electrophilic 6‑alkoxy benzoxazoles cannot provide.

Synthetic Intermediate for Diversifying the 6‑Position of the Benzoxazole Scaffold

The methanesulfonate group is a versatile leaving group for nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling reactions. Researchers building a focused library of 6‑substituted benzoxazoles can procure the methanesulfonate as a common late‑stage intermediate and displace it with amines, thiols, or boronic acids under mild conditions, leveraging the reactivity gradient established in Section 3 (Evidence Item 1).

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